molecular formula C18H30O2 B14462201 2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol CAS No. 73467-09-1

2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol

Cat. No.: B14462201
CAS No.: 73467-09-1
M. Wt: 278.4 g/mol
InChI Key: IAFWKQAYZUBOKA-UHFFFAOYSA-N
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Description

2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol is an organic compound characterized by its complex structure, which includes a phenoxy group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol typically involves the reaction of 2,3-bis(2-methylbutan-2-yl)phenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the ethan-1-ol moiety can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,4-Bis(2-methyl-2-butanyl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3,6-dioxo-1,4-cyclohexadien-1-yl)hexanamide
  • 3-[2-[2,4-Bis(2-Methylbutan-2-Yl)Phenoxy]Butanoylamino]-N-[5-Oxo-1-(2,4,6-Trichlorophenyl)-4H-Pyrazol-3-Yl]Benzamide

Uniqueness

2-[2,3-Bis(2-methylbutan-2-yl)phenoxy]ethan-1-ol is unique due to its specific substitution pattern on the phenoxy group and the presence of the ethan-1-ol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

73467-09-1

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

2-[2,3-bis(2-methylbutan-2-yl)phenoxy]ethanol

InChI

InChI=1S/C18H30O2/c1-7-17(3,4)14-10-9-11-15(20-13-12-19)16(14)18(5,6)8-2/h9-11,19H,7-8,12-13H2,1-6H3

InChI Key

IAFWKQAYZUBOKA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=C(C(=CC=C1)OCCO)C(C)(C)CC

Origin of Product

United States

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